molecular formula C12H10ClNO3S B5009023 (5Z)-5-(5-chloro-2-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione

(5Z)-5-(5-chloro-2-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B5009023
M. Wt: 283.73 g/mol
InChI Key: PEMCTWGQAYNQAC-POHAHGRESA-N
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Description

(5Z)-5-(5-chloro-2-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a thiazolidine ring, a benzylidene group, and a chloro-methoxy substitution on the benzene ring.

Properties

IUPAC Name

(5Z)-5-[(5-chloro-2-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c1-14-11(15)10(18-12(14)16)6-7-5-8(13)3-4-9(7)17-2/h3-6H,1-2H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMCTWGQAYNQAC-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(5-chloro-2-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 5-chloro-2-methoxybenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group or the thiazolidine ring.

    Reduction: Reduction reactions may target the benzylidene group, converting it to a benzyl group.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Products may include carboxylic acids or sulfoxides.

    Reduction: The major product is typically the reduced benzyl derivative.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinedione derivatives with potential biological activities.

Biology

In biological research, this compound is studied for its potential as an anti-inflammatory and anti-cancer agent. Its ability to modulate various biological pathways makes it a valuable tool in drug discovery.

Medicine

Thiazolidinedione derivatives, including this compound, are investigated for their potential therapeutic applications in treating diseases such as diabetes, cancer, and inflammatory disorders.

Industry

The compound may also find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(5-chloro-2-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an anti-diabetic agent.

    Pioglitazone: A thiazolidinedione used to improve insulin sensitivity in diabetic patients.

    Troglitazone: A thiazolidinedione that was previously used as an anti-diabetic agent but was withdrawn due to safety concerns.

Uniqueness

(5Z)-5-(5-chloro-2-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern on the benzene ring, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinedione derivatives.

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